5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of functional groups, including a methoxybenzyl group, a tetrahydrofuran-2-ylmethyl group, and a triazole ring with a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting with a hydrazine derivative and an appropriate carboxylic acid or ester, the triazole ring can be formed through cyclization reactions.
Introduction of the Methoxybenzyl Group: This can be achieved via nucleophilic substitution reactions using a methoxybenzyl halide.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step might involve the use of a tetrahydrofuran derivative in a nucleophilic addition or substitution reaction.
Introduction of the Thiol Group: The thiol group can be introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Dihydrotriazoles: Formed from the reduction of the triazole ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.
Medicine
Antifungal Agents: Triazole compounds are widely used as antifungal drugs.
Anticancer Agents: Research is ongoing into their potential as anticancer agents.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of “5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiol group can form covalent bonds with target proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol: Lacks the tetrahydrofuran-2-ylmethyl group.
4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the methoxybenzyl group.
Uniqueness
“5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is unique due to the combination of its functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives. The presence of both the methoxybenzyl and tetrahydrofuran-2-ylmethyl groups can enhance its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-19-12-6-4-11(5-7-12)9-14-16-17-15(21)18(14)10-13-3-2-8-20-13/h4-7,13H,2-3,8-10H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZEPKNPCVDJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)N2CC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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